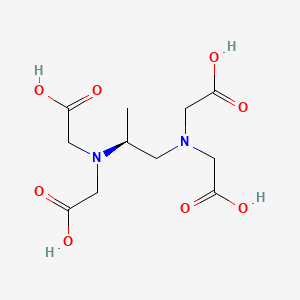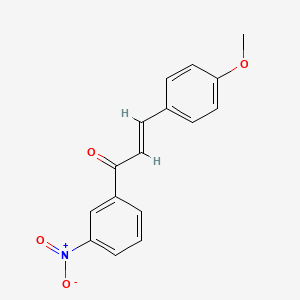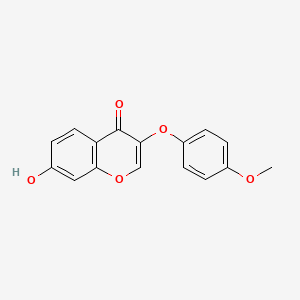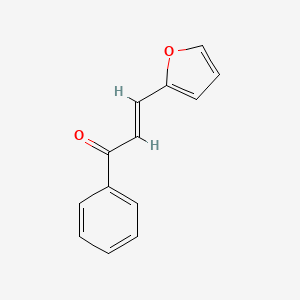
(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid
説明
(S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid is a chiral chelating agent known for its ability to form stable complexes with metal ions. This compound is particularly useful in various scientific and industrial applications due to its high affinity for binding metal ions, which makes it an effective agent for metal ion sequestration and removal.
科学的研究の応用
(S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biological studies to remove metal ions from biological systems, thereby preventing metal ion interference in biochemical assays.
Medicine: Investigated for its potential use in medical treatments to chelate excess metal ions in the body, such as in cases of heavy metal poisoning.
Industry: Utilized in industrial processes to remove metal ions from wastewater and other industrial effluents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid typically involves the reaction of (S)-(+)-1,2-diaminopropane with chloroacetic acid under basic conditions. The process can be summarized as follows:
Starting Materials: (S)-(+)-1,2-diaminopropane and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The (S)-(+)-1,2-diaminopropane is dissolved in water, and chloroacetic acid is added slowly while maintaining the pH with sodium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring continuous stirring and pH control to maintain optimal reaction conditions.
Purification: The product is purified through crystallization or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution Reactions: Can participate in substitution reactions where the amino groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield its constituent amines and carboxylic acids.
Common Reagents and Conditions:
Metal Ions: Common metal ions used in complexation reactions include calcium chloride, magnesium sulfate, and ferric chloride.
Substitution Reagents: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products:
Metal Complexes: The primary products of complexation reactions are metal chelates.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Hydrolysis Products: Hydrolysis results in the formation of amines and carboxylic acids.
作用機序
The mechanism of action of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid involves the formation of stable chelate complexes with metal ions. The compound has multiple donor atoms (nitrogen and oxygen) that coordinate with metal ions, forming a ring structure that effectively sequesters the metal ion. This chelation process prevents the metal ions from participating in unwanted chemical reactions.
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as calcium, magnesium, and iron.
Chelation Pathway: The chelation pathway involves the coordination of the metal ion with the donor atoms of the compound, leading to the formation of a stable ring structure.
類似化合物との比較
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to EDTA.
Uniqueness:
Chirality: The chiral nature of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid distinguishes it from other chelating agents, potentially offering unique selectivity in certain applications.
Binding Affinity: The specific binding affinity for certain metal ions may differ from other chelating agents, making it suitable for specialized applications.
特性
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSCQSQSGDGES-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934519 | |
| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15250-41-6 | |
| Record name | N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15250-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (propylenedinitrilo)tetra-, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015250416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(carboxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)








